1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the use of photocatalytic Minisci-like conditions. This method introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . The reaction conditions are mild and avoid the need for an external oxidant by employing a redox-active ester and an organic photocatalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood-Minisci reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the behavior of other biologically active molecules, potentially interacting with enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom present in 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride.
Bicyclo[2.2.2]octanes: Another class of bicyclic compounds with different ring sizes and properties.
Pyridines: Aromatic compounds that can be bioisosteres for the bicyclic structure of this compound.
Uniqueness: this compound is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific research applications .
Properties
CAS No. |
2639456-31-6 |
---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
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